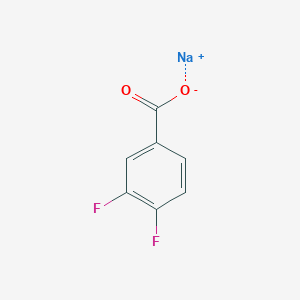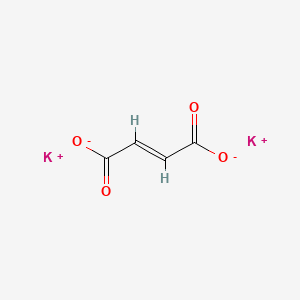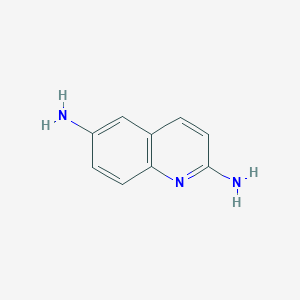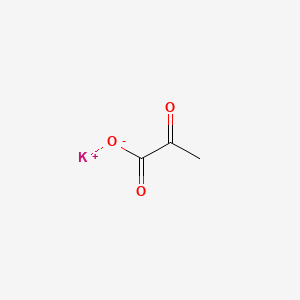
5-Methoxyisoindolin-1-one
Vue d'ensemble
Description
5-Methoxyisoindolin-1-one is a chemical compound with the molecular formula C9H9NO2 It is a derivative of isoindolinone, characterized by the presence of a methoxy group at the 5-position of the isoindolinone ring
Mécanisme D'action
Target of Action
5-Methoxyisoindolin-1-one is a heterocyclic compound that has been studied for its potential therapeutic properties . The primary target of this compound is the Cyclin-dependent kinase 7 (CDK7), a protein that plays a crucial role in cell cycle regulation . CDK7 is a promising target in the discovery of anti-cancer drugs .
Mode of Action
The mode of action of this compound involves its interaction with CDK7. It binds to the active amino acid residues of CDK7, showing high binding affinity . This interaction can lead to changes in the function of CDK7, potentially inhibiting its activity and affecting cell cycle progression .
Biochemical Pathways
The action of this compound on CDK7 can affect various biochemical pathways. CDK7 is involved in the regulation of the cell cycle, and its inhibition can disrupt normal cell cycle progression, leading to cell cycle arrest . This can have downstream effects on cell proliferation, potentially leading to the inhibition of cancer cell growth .
Pharmacokinetics
Studies suggest that it exhibits superior qualities to known cdk7 inhibitors, according to the comprehensive pharmacokinetic parameters that were predicted
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its potential anti-cancer activity. By inhibiting CDK7, this compound can disrupt the cell cycle, leading to cell cycle arrest and potentially inhibiting cancer cell growth .
Analyse Biochimique
Biochemical Properties
Isoindolin-1-ones, the class of compounds to which 5-Methoxyisoindolin-1-one belongs, have been found to interact with various enzymes and proteins . For instance, some isoindolin-1-ones have been found to inhibit Cyclin-dependent kinase (CDK), a key enzyme involved in cell cycle regulation
Cellular Effects
Isoindolin-1-ones have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that isoindolin-1-ones, and potentially this compound, could influence various cellular processes and functions.
Molecular Mechanism
Isoindolin-1-ones have been found to interact with various biomolecules, potentially influencing gene expression and enzyme activity
Temporal Effects in Laboratory Settings
Isoindolin-1-ones have been used as sedative-hypnotic agents in animal models, suggesting that they may have time-dependent effects on cellular function .
Metabolic Pathways
Isoindolin-1-ones have been found to interact with various enzymes and proteins, suggesting that they may be involved in various metabolic pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyisoindolin-1-one typically involves the lithiation of N’-benzyl-N,N-dimethylurea followed by substitution and cyclization. The reaction is carried out using tert-butyllithium in anhydrous tetrahydrofuran at 0°C. The intermediate product is then treated with various electrophiles to yield the desired isoindolinone .
Industrial Production Methods: the general approach involves the use of palladium-catalyzed reactions or lithiation procedures, which are scalable and can be adapted for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methoxyisoindolin-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to re-aromatize the benzenoid system.
Substitution: Lithiation followed by substitution with electrophiles is a common reaction pathway.
Cyclization: The formation of the isoindolinone ring involves cyclization reactions.
Common Reagents and Conditions:
Oxidation: Trifluoroacetic acid is used to remove protecting groups and facilitate oxidation.
Lithiation: tert-Butyllithium in anhydrous tetrahydrofuran is used for lithiation reactions.
Major Products: The major products formed from these reactions include various substituted isoindolinones, depending on the electrophiles used in the substitution reactions .
Applications De Recherche Scientifique
5-Methoxyisoindolin-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Comparaison Avec Des Composés Similaires
Isoindolinone: The parent compound, which lacks the methoxy group.
Indole Derivatives: Compounds such as indole-3-acetic acid and other substituted indoles share structural similarities and biological activities.
Uniqueness: 5-Methoxyisoindolin-1-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This modification can enhance its potential as a therapeutic agent and its utility in various applications .
Propriétés
IUPAC Name |
5-methoxy-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-12-7-2-3-8-6(4-7)5-10-9(8)11/h2-4H,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXUPZRABQQCKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)NC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622226 | |
| Record name | 5-Methoxy-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22246-66-8 | |
| Record name | 5-Methoxy-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-2,3-dihydro-1H-isoindol-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
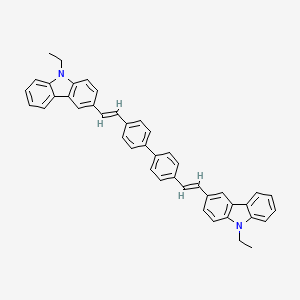
![2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1592683.png)

